

3-amino-1,2,4-triazine VSEPR theory ring distortion

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Compound Focus: 3-Amino-1,2,4-triazine

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Structural Distortion Explained by VSEPR Theory

In the crystal structure, the planar six-membered aromatic ring shows significant distortion from an ideal hexagon. The internal **C3–N4–C5 angle is notably smaller than 120°**, a direct result of the steric effect of a lone-pair electron on the N4 atom, consistent with VSEPR theory predictions [1].

This distortion is intrinsic to the molecule's electronic structure. **Gas-phase ab initio molecular-orbital calculations** (HF/6-31 G(d,p) level) on an isolated molecule show a similar bond angle pattern, confirming the distortion results mainly from lone-pair electron repulsion, with crystal packing and hydrogen bonding having a lesser influence [1].

Quantitative Structural Data

The table below summarizes key structural parameters from single-crystal X-ray diffraction, comparing the distorted ring angles with an ideal hexagon.

Bond Angle within the Ring	Measured Value	Comparison to Ideal 120°
C3–N4–C5	Significantly smaller than 120° [1]	Smaller

Bond Angle within the Ring	Measured Value	Comparison to Ideal 120°
C6—N1—N2	Less distorted [1]	Closer
C3—N2—N1	Less distorted [1]	Closer

The **N–N and N–C bond lengths** in the crystal are comparable to other N-heteroaromatic derivatives but are slightly longer than those in the optimized gas-phase molecule [1].

Experimental Protocol for Crystal Structure Analysis

The structural data for **3-amino-1,2,4-triazine** was obtained through the following methodology [1]:

- **1. Crystallization:** Light yellow crystals were obtained by sublimation under vacuum with a temperature gradient.
- **2. Data Collection:** A single-crystal X-ray diffraction experiment was performed on a Siemens P4 diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at 295 K.
- **3. Data Processing:**
 - **Cell Refinement:** Used the XSCANS software suite.
 - **Structure Solution:** Solved with SHELXS97.
 - **Structure Refinement:** Refined on F² using SHELXL97.
- **4. Crystal System:** Triclinic, space group P1.
- **5. Refinement Details:** All hydrogen atom parameters were refined. The final R-factor was 0.034.

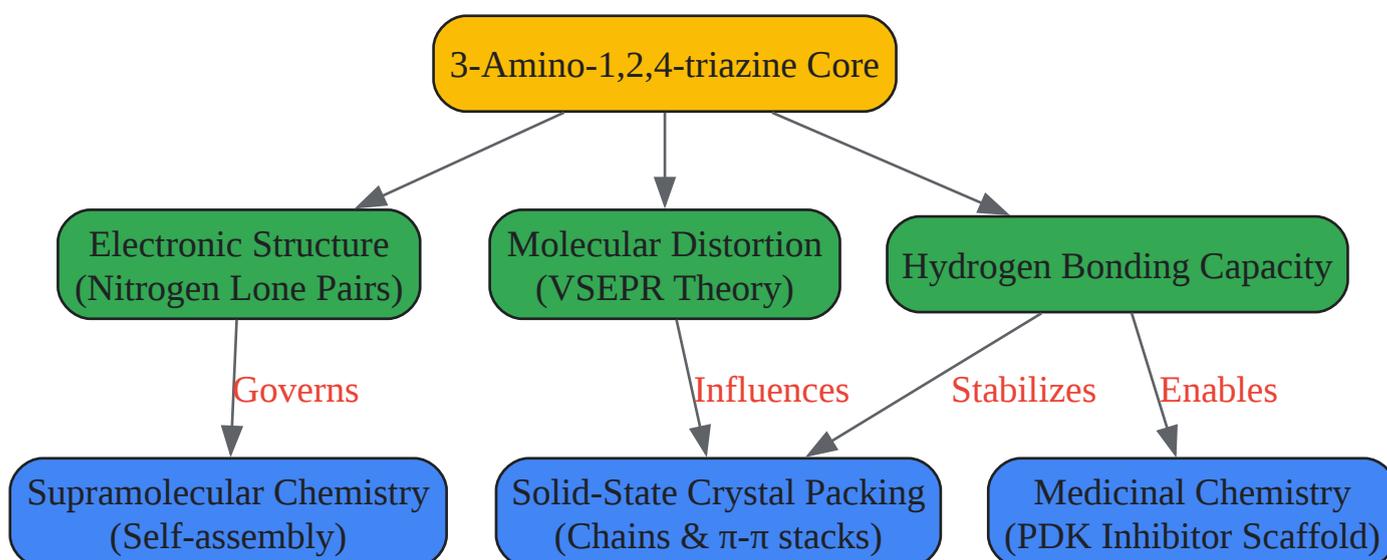
Supramolecular Structure and Role in Drug Discovery

The molecular distortion occurs within a broader supramolecular architecture. In the crystal, each molecule forms **four hydrogen bonds** (two as donor, two as acceptor), creating chains that run almost parallel to the b-axis [1]. These chains stack with a short **π – π interaction** distance of approximately **2.88 Å**, indicating strong aromatic ring interactions [1].

The **3-amino-1,2,4-triazine** scaffold is a privileged structure in medicinal chemistry [2]. Recent research uses it to develop **Pyruvate Dehydrogenase Kinase (PDK) inhibitors** for targeting metabolic vulnerabilities in aggressive cancers like KRAS-mutant pancreatic ductal adenocarcinoma [3] [4] [5]. The

molecule's ability to form multiple hydrogen bonds is key for supramolecular structure formation and for properly positioning the inhibitor inside enzyme ATP-binding sites [1] [3].

The following diagram illustrates the relationship between the core structure of **3-amino-1,2,4-triazine** and its resulting properties and research applications.



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